3-Hydroxypiperidin-2-one

Vue d'ensemble

Description

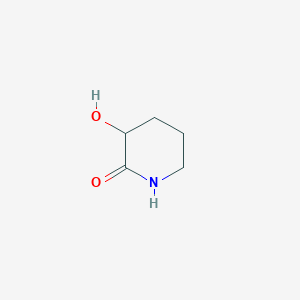

3-Hydroxypiperidin-2-one is an organic compound with the molecular formula C5H9NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Applications De Recherche Scientifique

Pharmacological Applications

3-HPP has been investigated for its potential in drug development, particularly in the treatment of neurological disorders and cancer.

1.1. Neurological Disorders

Research indicates that 3-HPP derivatives can serve as effective inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease. For instance, compounds derived from 3-HPP have shown promising results in enhancing brain exposure and improving cholinesterase inhibition, which is crucial for treating cognitive decline associated with Alzheimer’s disease .

1.2. Cancer Therapy

The anticancer properties of 3-HPP have been explored through various synthetic pathways. A study demonstrated that certain piperidine derivatives, including 3-HPP, exhibited cytotoxicity against hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The structural modifications of 3-HPP allow for enhanced interaction with protein binding sites, which is essential for developing effective anticancer therapies.

Synthetic Methodologies

The synthesis of 3-HPP has evolved significantly, with novel methods being developed to enhance yield and selectivity.

2.1. Site-Selective Difunctionalization

Recent advancements include a site-selective difunctionalization approach to synthesize 3-hydroxypiperidin-2-ones from N-substituted piperidines. This method leverages the inert C(sp³)−H bonds to introduce functional groups selectively, leading to high yields of 3-HPP derivatives . Such methodologies are crucial for producing complex molecules efficiently.

2.2. Green Chemistry Approaches

Sustainable synthesis techniques have been emphasized in recent studies, focusing on reducing environmental impact while maintaining efficiency. These approaches often involve using less hazardous reagents and solvents, aligning with the principles of green chemistry .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of 3-HPP in research:

Other Applications

Beyond pharmacology, 3-HPP is also utilized in the fragrance and flavoring industries as an intermediate compound due to its appealing sensory properties . Its ability to act as a building block in synthesizing more complex aromatic compounds makes it valuable in creating flavors and fragrances.

Mécanisme D'action

Target of Action

The primary target of 3-Hydroxypiperidin-2-one is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose for energy production.

Mode of Action

It is known that the compound interacts with the glycogen phosphorylase, muscle form . The specific interaction and resulting changes are yet to be elucidated.

Pharmacokinetics

It is suggested that the compound hashigh GI absorption . The impact of these properties on the bioavailability of the compound is yet to be determined.

Result of Action

It is suggested that the compound may have potential applications in various medical fields. For instance, derivatives of this compound have shown promise in antitumor activity .

Action Environment

It is known that the compound should be stored in asealed, dry environment at 2-8°C for optimal stability.

Analyse Biochimique

Biochemical Properties

3-Hydroxypiperidin-2-one plays a significant role in biochemical reactions. It is a building block used in the synthesis of various compounds

Cellular Effects

It is known to be involved in drug synthesis, which can influence cell function

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Metabolic Pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydroxypiperidin-2-one can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from L-ornithine hydrochloride. The process includes the following steps:

Step 1: Reaction with sodium hydroxide and alumina in toluene, heated for 1.5 hours, yielding a 90 percent product.

Step 2: Reaction with iso-amyl nitrite and glacial acetic acid in chloroform, heated for 0.25 hours, yielding a 60 percent product.

Industrial Production Methods: Industrial production methods for this compound typically involve scalable approaches using readily available starting materials such as L-glutamic acid. The key steps include chemoselective amidation of lactone-ester and one-pot reductive borane-decomplexation, N-debenzylation, and cyclization .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxypiperidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted piperidinones.

Comparaison Avec Des Composés Similaires

3-Hydroxypyridin-4-one: Known for its chelating properties and antimicrobial activity.

4-Hydroxypiperidine: Used in the synthesis of pyrimidine derivatives with antitumor activity.

N-(8-methylnepetin)-3-hydroxypiperidin-2-one: A natural compound isolated from Inula salicina L., with potential antioxidant and antibacterial properties .

Uniqueness: 3-Hydroxypiperidin-2-one is unique due to its versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and serve as a building block for complex molecules makes it a valuable compound in organic synthesis and pharmaceutical research.

Activité Biologique

3-Hydroxypiperidin-2-one, a cyclic amine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of neurology, oncology, and pest control. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a hydroxyl group at the 3-position. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

1. Anticonvulsant and Neuroprotective Effects

Research indicates that this compound derivatives demonstrate significant anticonvulsant properties. A study on a cinnamamide derivative, R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (KM-608), revealed its efficacy as an anticonvulsant in various animal models. The compound was tested using:

- Maximal electroshock test

- Pentylenetetrazole seizure test

The results showed that KM-608 effectively reduced seizure activity, demonstrating its potential as a neuroprotective agent against epilepsy .

2. Anticancer Activity

The compound's ability to modulate oncogenic pathways has been explored in cancer research. For instance, studies have shown that piperidine derivatives can enhance the binding affinity to the BCL6 protein, an important target in lymphoid malignancies. A specific derivative exhibited an IC50 value of 2.2 nM in inhibiting BCL6 activity, indicating strong antiproliferative effects in lymphoma cell lines .

Table 1: Antiproliferative Activity of Piperidine Derivatives

| Compound | BCL6 TR-FRET IC50 (nM) | OCI-Ly1 GI50 (nM) | Karpas 422 GI50 (nM) |

|---|---|---|---|

| CCT373566 | 2.2 | 2.1 | 1.4 |

| CCT373567 | 2.9 | 83 | 38 |

3. Insecticidal Properties

In addition to its pharmacological applications, this compound exhibits insecticidal activity against pests like the red palm weevil (Rhynchophorus ferrugineus). The compound's effectiveness as a biopesticide has been linked to its ability to disrupt pest behavior and reproduction .

The biological activity of this compound is largely attributed to its structural interactions with specific molecular targets:

- Neurotransmitter Receptors : The hydroxyl group enhances binding to neurotransmitter receptors, influencing neuronal excitability.

- Oncogenic Proteins : Its interaction with BCL6 alters transcriptional repression mechanisms, leading to apoptosis in cancer cells.

Case Study 1: Neuroprotective Effects in Rodents

In a controlled study involving rodents, KM-608 was administered at varying doses to assess its neuroprotective effects against induced seizures. The results indicated a dose-dependent reduction in seizure frequency and duration, supporting its potential use in treating epilepsy .

Case Study 2: Efficacy Against Lymphoma

A series of experiments evaluated the antiproliferative effects of CCT373566 on various lymphoma cell lines. The compound demonstrated significant growth inhibition across multiple cell lines, particularly those expressing high levels of BCL6 .

Propriétés

IUPAC Name |

3-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKLZUPYJFFNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295242 | |

| Record name | 3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19365-08-3 | |

| Record name | 3-Hydroxypiperidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19365-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 100722 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019365083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19365-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-hydroxypiperidin-2-one in organic synthesis?

A1: this compound serves as a valuable chiral building block for synthesizing more complex molecules. Its utility stems from the presence of both a hydroxyl group and a lactam ring, offering diverse reactivity profiles. For instance, researchers have successfully synthesized the alkaloid (S)-3-hydroxypiperidin-2-one and its O-TBS protected derivative from the readily available (S)-4 lactone, derived from L-glutamic acid. []

Q2: Are there any natural products containing the this compound moiety?

A2: Yes, several natural products incorporate the this compound structure. A notable example is the class of flavonol alkaloids, where this compound is found as a substituent on a flavonoid core. For instance, researchers isolated novel flavonol alkaloids like N-(8-methylquercetin-3-O-[α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranosyl])-3-hydroxypiperidin-2-one from Astragalus monspessulanus ssp. monspessulanus. []

Q3: How does the structure of this compound influence its biological activity?

A3: While specific structure-activity relationships require further investigation, studies suggest that modifications to the this compound core can significantly impact its biological properties. For example, incorporating this moiety within polypropionate derivatives led to the discovery of compounds exhibiting inhibitory activities against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). []

Q4: What synthetic strategies are employed to access diverse this compound derivatives?

A4: Numerous synthetic routes have been developed, reflecting the versatility of this scaffold. One approach leverages L-glutamic acid as a chiral starting material. Another strategy focuses on the enantioselective synthesis of 3-hydroxypiperidin-2-ones. [, , ] Further advancements include novel syntheses involving site-selective difunctionalization of piperidine derivatives. []

Q5: Beyond alkaloid and flavonoid synthesis, what other applications are envisioned for this compound derivatives?

A5: The development of this compound-containing polypropionate derivatives as potential anti-tuberculosis agents highlights the broader therapeutic potential of this scaffold. [] Ongoing research aims to explore its applications in medicinal chemistry, potentially targeting various disease pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.